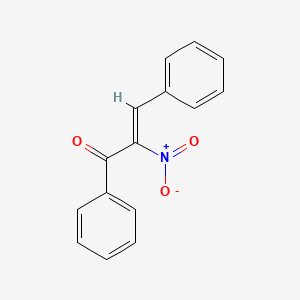
o-Nitrochalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Nitrochalcone: is an organic compound belonging to the chalcone family, characterized by the presence of a nitro group (-NO₂) at the ortho position of the aromatic ring. Chalcones are α,β-unsaturated ketones with a structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The nitro group in this compound imparts unique chemical and biological properties, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: The most common method for synthesizing chalcones, including o-Nitrochalcone, is the aldol condensation reaction. This involves the reaction of an aromatic aldehyde with an aryl methyl ketone in the presence of a base such as sodium hydroxide (NaOH) in ethanol (EtOH).
Wittig Reaction: Another method involves the Wittig reaction, where the corresponding ylide reacts with o-nitrobenzaldehyde in water.
Industrial Production Methods: Industrial production of this compound typically follows the aldol condensation route due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with controlled temperature and pH to ensure high yield and purity. The product is then purified through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Reduction: o-Nitrochalcone can undergo reduction reactions where the nitro group is reduced to an amino group (-NH₂) using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation: The compound can also undergo oxidation reactions, where the α,β-unsaturated carbonyl system is oxidized to form epoxides or other oxidized derivatives.
Substitution: The nitro group in this compound can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄)
Substitution: Nucleophiles such as amines or thiols
Major Products:
Reduction: o-Aminochalcone
Oxidation: Epoxides or other oxidized derivatives
Substitution: Various substituted chalcones depending on the nucleophile used
Scientific Research Applications
Chemistry: o-Nitrochalcone is used as an intermediate in the synthesis of various heterocyclic compounds, including pyrazolines, isoxazoles, and pyrimidines . These compounds have significant applications in medicinal chemistry and materials science.
Biology and Medicine: Chalcones, including this compound, exhibit a wide range of biological activities such as antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, and anticancer properties . They are being investigated for their potential as therapeutic agents in treating various diseases.
Industry: In the chemical industry, this compound is used as a precursor for the synthesis of fluorescent materials, liquid crystals, and corrosion inhibitors . It also finds applications in the development of metal sensors and plant hormones.
Mechanism of Action
The biological activity of o-Nitrochalcone is primarily attributed to its α,β-unsaturated carbonyl system, which can interact with various biological targets. The compound can modulate signaling pathways and inhibit enzymes involved in disease processes. For example, it can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation . The nitro group can also participate in redox reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Chalcone: The parent compound without the nitro group.
p-Nitrochalcone: A similar compound with the nitro group at the para position.
m-Nitrochalcone: A similar compound with the nitro group at the meta position.
Uniqueness: o-Nitrochalcone is unique due to the position of the nitro group, which influences its chemical reactivity and biological activity. The ortho position allows for intramolecular interactions that can enhance the compound’s stability and reactivity compared to its para and meta counterparts .
Properties
CAS No. |
18315-85-0 |
|---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
(Z)-2-nitro-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11NO3/c17-15(13-9-5-2-6-10-13)14(16(18)19)11-12-7-3-1-4-8-12/h1-11H/b14-11- |
InChI Key |
YUFZFDCSLAUIPS-KAMYIIQDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)C2=CC=CC=C2)\[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


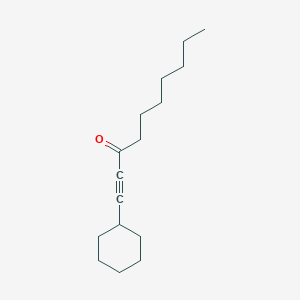
![methyl 2-((Z)-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14147267.png)
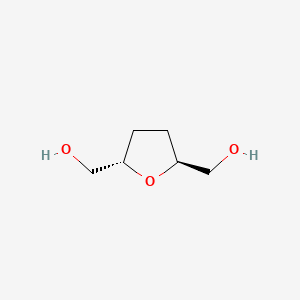
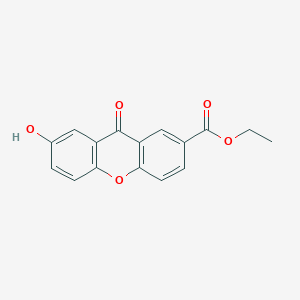
acetyl}piperazine-1-carboxylate](/img/structure/B14147274.png)
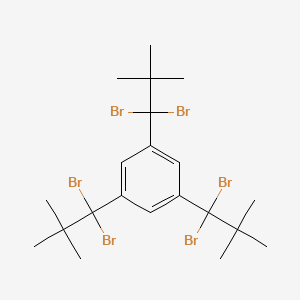

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-](/img/structure/B14147298.png)
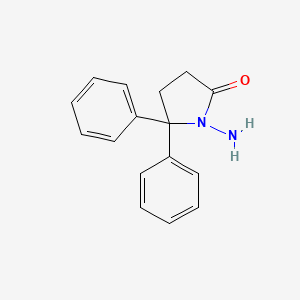
![N'-[(E)-(4-butoxyphenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B14147316.png)
![4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]-](/img/structure/B14147324.png)
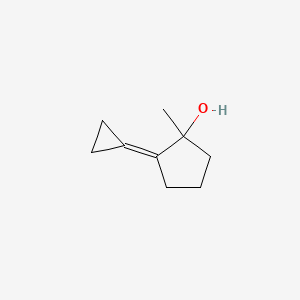
![ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B14147334.png)
![4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-1,3,2-dioxaborolane](/img/structure/B14147335.png)
